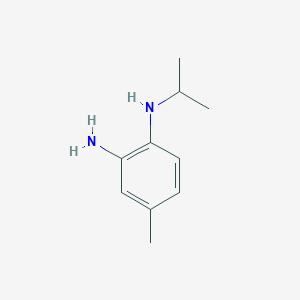

4-methyl-1-N-(propan-2-yl)benzene-1,2-diamine

Descripción

Propiedades

IUPAC Name |

4-methyl-1-N-propan-2-ylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-7(2)12-10-5-4-8(3)6-9(10)11/h4-7,12H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIFHSQAMAOAJSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Nitration and Reduction Method

This method involves the nitration of an aromatic ring followed by reduction to form the diamine. However, for a compound with a specific N-alkyl group like propan-2-yl, additional steps would be required to introduce this functionality.

Condensation Reactions

Condensation reactions between amines and aldehydes can form imines, which can then be reduced to amines. This method could potentially be adapted to form the desired diamine by using appropriate starting materials.

Challenges and Considerations

- Selectivity : Achieving selective alkylation of one amino group over the other can be challenging.

- Stability : The compound's stability and reactivity need careful consideration due to the presence of multiple functional groups.

- Purification : Given the complexity of the molecule, purification might require advanced chromatographic techniques.

Análisis De Reacciones Químicas

Types of Reactions

4-Methyl-1-N-(propan-2-yl)benzene-1,2-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or nitroso derivatives.

Reduction: It can be further reduced to form amines or other reduced derivatives.

Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Hydrogen gas with palladium on carbon is frequently used.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.

Major Products Formed

Oxidation: Quinones and nitroso derivatives.

Reduction: Various amines.

Substitution: Substituted benzene derivatives.

Aplicaciones Científicas De Investigación

Chemistry

4-Methyl-1-N-(propan-2-yl)benzene-1,2-diamine serves as an important intermediate in the synthesis of various organic compounds, including:

- Dyes and Pigments: Used in the formulation of colorants due to its ability to form stable complexes.

- Polymer Chemistry: Acts as a building block for synthesizing polymers and resins.

Biology

The compound has been explored for its biological activity:

- Pharmaceutical Development: Investigated for potential therapeutic properties such as antimicrobial and anticancer activities. Studies show that it can interact with enzymes and receptors, influencing cellular pathways.

- Biological Activity: Research indicates that it may inhibit certain cancer cell lines and possess antibacterial properties.

Medicine

This compound is being studied for:

- Anticancer Properties: Its mechanism involves binding to specific molecular targets, potentially inhibiting tumor growth.

- Antimicrobial Activity: Shows promise in treating infections due to its ability to disrupt bacterial cell functions.

Industrial Applications

In industry, this compound is utilized for:

- Corrosion Inhibitors: Its derivatives are used in formulations that protect metals from corrosion.

- Agricultural Chemicals: Serves as an intermediate in the synthesis of herbicides and fungicides.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the effects of this compound on various cancer cell lines. It demonstrated significant inhibition of cell proliferation through apoptosis induction mechanisms. The findings suggest potential applications in cancer therapeutics.

Case Study 2: Antimicrobial Effects

Research conducted on the antimicrobial properties of this compound revealed its effectiveness against several bacterial strains. The mechanism was attributed to its ability to disrupt bacterial cell membranes and inhibit enzyme activity critical for bacterial survival.

Mecanismo De Acción

The mechanism of action of 4-methyl-1-N-(propan-2-yl)benzene-1,2-diamine involves its interaction with various molecular targets. The amine groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo redox reactions, affecting cellular processes and pathways .

Comparación Con Compuestos Similares

Alkyl-Substituted Diamines

JSH-23 (4-Methyl-1-N-(3-phenylpropyl)benzene-1,2-diamine) :

JSH-23 shares the 4-methylbenzene-1,2-diamine backbone but replaces the isopropyl group with a 3-phenylpropyl chain. This substitution confers distinct biological activity, as JSH-23 acts as an NF-κB inhibitor (IC50 = 7.1 μM in RAW 264.7 cells) . The hydrophobic phenylpropyl group likely enhances membrane permeability compared to the smaller isopropyl group in the target compound.N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine :

This compound features a trifluoromethyl-substituted benzyl group, introducing strong electron-withdrawing effects. Such modifications are critical in pharmaceuticals and agrochemicals for improving metabolic stability and binding affinity .

Heteroaromatic-Substituted Diamines

- N,N′-Bis(pyridin-2-yl)benzene-1,2-diamine: The pyridyl groups enable coordination to metal centers, forming stable complexes for catalytic or luminescent applications. In contrast, the target compound’s alkyl substituents limit such coordination but may improve solubility in non-polar solvents .

Propargyl-Substituted Diamines

- N-(Prop-2-yn-1-yl)benzene-1,2-diamine: Propargyl groups facilitate click chemistry (e.g., azide-alkyne cycloaddition).

Data Table: Key Attributes of Selected Diamines

Actividad Biológica

4-Methyl-1-N-(propan-2-yl)benzene-1,2-diamine, also known as a derivative of 1,2-phenylenediamine, is an organic compound characterized by its unique molecular structure, which includes two amine groups and substituents that enhance its biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.

The molecular formula of this compound is . Its structure includes:

- Aromatic ring : A benzene ring that provides stability and hydrophobic interactions.

- Amine groups : Two primary amines that can participate in hydrogen bonding and nucleophilic reactions.

- Substituents : A methyl group and an isopropyl group that influence the compound's lipophilicity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. This mechanism is crucial in its potential anticancer effects where it may inhibit tumor growth by targeting metabolic pathways.

- DNA Intercalation : Similar to other phenylenediamine derivatives, this compound may intercalate into DNA, disrupting replication and transcription processes. This property is particularly valuable in the development of new anticancer agents .

- Cell Signaling Modulation : It has been shown to influence cell signaling pathways, which can lead to alterations in gene expression and cellular metabolism. This modulation can affect cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. Its effectiveness is often evaluated using Minimum Inhibitory Concentration (MIC) assays. The compound's ability to disrupt bacterial cell walls or inhibit essential metabolic pathways contributes to its antimicrobial efficacy.

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanisms include:

- Induction of oxidative stress : Leading to cell death.

- Inhibition of cell cycle progression : Particularly at the G1/S phase transition.

Table 1 summarizes the biological activities observed in various studies:

Case Studies

Several case studies have explored the biological implications of this compound:

- Case Study on Anticancer Properties : A study involving HeLa cells showed that treatment with varying concentrations of this compound led to a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage.

- Antimicrobial Efficacy Assessment : In a comparative analysis with standard antibiotics, this compound exhibited superior activity against resistant strains of bacteria, suggesting potential as a lead compound for developing new antimicrobial agents.

Q & A

Q. What are the established synthetic routes for 4-methyl-1-N-(propan-2-yl)benzene-1,2-diamine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves nitro-group reduction or alkylation of precursor diamines (e.g., nitrobenzene derivatives). Optimization can be achieved via factorial design experiments, where variables like temperature, catalyst loading, and solvent polarity are systematically tested . Purification methods such as column chromatography or recrystallization (using solvents like ethanol/water mixtures) are critical for isolating high-purity products, as evidenced by analogous diamines in reagent catalogs . Yield improvements may require kinetic studies to identify rate-limiting steps .

Q. Which spectroscopic and analytical techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Proton and carbon NMR confirm substituent positions and isopropyl group integration .

- X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding patterns, as demonstrated in structurally similar nitro-diamines .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and detects isotopic patterns for chlorine/nitrogen content .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity and identifies byproducts using reverse-phase columns with UV detection .

Advanced Research Questions

Q. How can computational chemistry models (e.g., DFT, MD simulations) predict the reactivity of this compound in complex reaction systems?

Methodological Answer: Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites, while Molecular Dynamics (MD) simulations model solvation effects and steric interactions in catalytic environments . Experimental validation via kinetic isotope effects or substituent-tuning studies aligns computational predictions with observed reactivity .

Q. What strategies resolve contradictions in experimental data, such as unexpected byproducts during coupling reactions involving this diamine?

Methodological Answer:

- Hypothesis Testing : Propose competing mechanisms (e.g., radical vs. ionic pathways) and test using radical traps or isotopic labeling .

- Advanced Analytics : Employ tandem MS/MS or 2D-NMR to identify byproduct structures and trace their origins .

- Cross-Validation : Compare results across multiple batches or independent synthetic routes to isolate systematic errors .

Q. How can researchers design experiments to study the compound’s stability under varying environmental conditions (e.g., light, temperature, pH)?

Methodological Answer:

- Accelerated Degradation Studies : Expose the compound to UV light (using a solar simulator) or elevated temperatures (via thermogravimetric analysis, TGA) to model long-term stability .

- pH-Dependent Stability : Use buffer solutions across a pH range (2–12) and monitor decomposition via HPLC or UV-Vis spectroscopy .

- Stabilizer Screening : Test antioxidants (e.g., BHT) or chelating agents to inhibit oxidation or metal-catalyzed degradation .

Q. What theoretical frameworks guide the integration of this diamine into supramolecular or coordination chemistry applications?

Methodological Answer:

- Coordination Chemistry : Leverage the chelating ability of the diamine’s nitrogen atoms, informed by Hard-Soft Acid-Base (HSAB) theory. Experimental validation includes titration calorimetry to measure binding constants with transition metals .

- Supramolecular Design : Use crystal engineering principles (e.g., π-π stacking, hydrogen bonding) observed in analogous nitro-diamines .

Methodological Considerations

- Experimental Design : Pre-test/post-test control group designs minimize confounding variables in stability or reactivity studies .

- Data Interpretation : Align findings with established theories (e.g., frontier molecular orbital theory for reactivity) to ensure academic rigor .

- Interdisciplinary Tools : Combine synthetic chemistry with computational modeling (e.g., COMSOL for reaction optimization) to address complex research questions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.